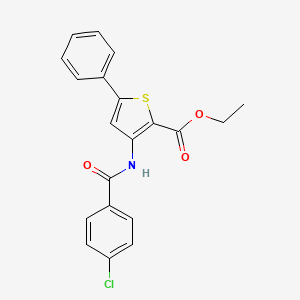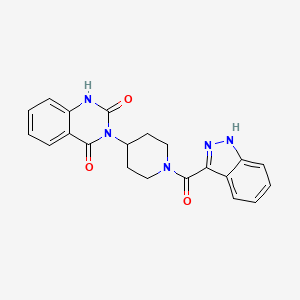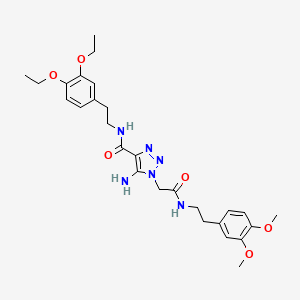![molecular formula C14H14F2NNaO3 B3014945 Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate CAS No. 2550996-51-3](/img/structure/B3014945.png)
Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate is a chemical compound that has been synthesized for various scientific research applications. It is commonly known as DFC or Difluorocarbene and is used in the field of organic chemistry for its unique properties.
Aplicaciones Científicas De Investigación
Chiral Enantiomer Applications
The study by Smith, Wermuth, & Williams (2012) focused on the chiral (1R,2S) enantiomer of cis-cyclohexane-1,2-dicarboxylic acid. It highlighted the resolution of this enantiomer using the brucinium salt, revealing the presence of the (1R,2S) form in a hydrogen-bonded structure. This research contributes to the understanding of chiral separation and characterization techniques in organic chemistry.
Antitumour Activity
Bregadze et al. (2004) explored the synthesis and antitumour activity of sodium bis[2-(3′,6′,9′-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate [(CH3OCH2CH2OCH2CH2OCH2CH2)-1,2-C2B10H10-9-COO)2SnPh3]− Na+ (Bregadze et al., 2004). This compound demonstrated significant in vitro antitumour activity against various human tumor cell lines, indicating its potential as a therapeutic agent.
Metal-Organic Frameworks (MOFs)
Wang, Zhang, & Li (2009) synthesized novel complexes using cyclohexane-1,2,4,5-tetracarboxylic acid, revealing the conformation preference of a flexible cyclohexanetetracarboxylate ligand in metal-organic frameworks (Wang, Zhang, & Li, 2009). This study contributes to the design and development of MOFs, which have numerous applications in catalysis, gas storage, and drug delivery.
Synthetic Chemistry Applications
Konik et al. (2017) utilized tertiary cyclopropanols from carboxylic esters in the synthesis of distally fluorinated ketones, demonstrating the application of sodium triflinate and other sulfinate salts as fluoroalkylation reagents (Konik et al., 2017). This research is significant for the development of novel synthetic pathways in organic chemistry.
Structural Characterization of Borate Esters
Bishop, Bott, & Barron (2000) characterized borate ester derivatives structurally, where sodium acted as a support to the structural framework (Bishop, Bott, & Barron, 2000). This study provides insights into the role of sodium in stabilizing certain chemical structures, which is essential for understanding the chemistry of borate esters and their applications.
Ion-Solvent Interaction Studies
Hammonds & Noah (1969) conducted a conductance study on the interaction of the sodium ion with various solvents in solutions of cyclohexane (Hammonds & Noah, 1969). This research is crucial for understanding the properties of sodium ions in different solvent environments, which is relevant in fields like electrochemistry and materials science.
Propiedades
IUPAC Name |
sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3.Na/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20;/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRVXLRBVKUQQK-BAUSSPIASA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-methyl-6-oxopyran-4-yl) (E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoate](/img/structure/B3014866.png)

![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)


![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)
![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)
![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)